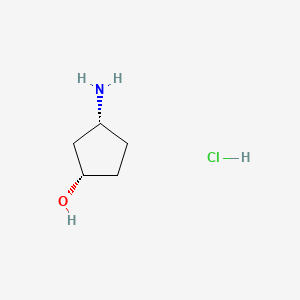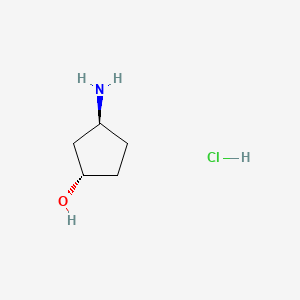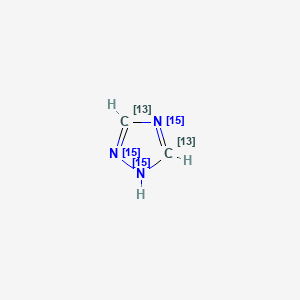
1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is a labeled variant of triazole, a heterocyclic compound featuring a five-membered ring composed of two carbon atoms and three nitrogen atoms. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its distinct isotopic signature.
Mechanism of Action
Target of Action
Triazole-[13C2,15N2], also known as 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3, is a type of triazole, a class of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a wide range of enzymes and receptors in biological systems . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . One of the well-established targets of triazoles is the P450-dependent enzyme (CYP 51), which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
The mode of action of triazoles involves the inhibition of ergosterol synthesis by blocking the P450-dependent enzyme (CYP 51) . The triazole-type ring structure can coordinate with the heme iron of the CYP enzyme . This interaction inhibits the enzyme’s activity, disrupting the production of ergosterol and leading to alterations in the fungal cell membrane that can inhibit growth or kill the fungus.
Biochemical Pathways
The primary biochemical pathway affected by triazoles is the ergosterol synthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to a range of downstream effects, including impaired cell growth and death .
Pharmacokinetics
For example, fluconazole, a commonly used triazole, is minimally metabolized (about 10%) and primarily eliminated unchanged via renal excretion . Understanding the pharmacokinetics of triazoles is crucial for optimizing their therapeutic use .
Result of Action
The result of the action of triazoles is the inhibition of fungal growth or the killing of the fungus. This is achieved through the disruption of ergosterol synthesis, which leads to alterations in the fungal cell membrane . Triazoles have a broad range of therapeutic applications due to their significant biological properties .
Action Environment
The action of triazoles can be influenced by various environmental factors. For instance, triazoles have been detected in aquatic environments, and their potential adverse effects on aquatic organisms have raised global concerns
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazoles generally involves cycloaddition reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with an alkyne to form a triazole ring. For the labeled compound 1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3, isotopically labeled precursors such as [13C]-alkyne and [15N]-azide are used. The reaction typically requires a copper(I) catalyst and is carried out under mild conditions, often at room temperature.
Industrial Production Methods
Industrial production of triazoles, including labeled variants, often employs continuous flow chemistry to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, ensuring high yields and purity of the final product. The labeled precursors are synthesized in separate steps and then combined in the final cycloaddition reaction.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 undergoes various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazolium salts.
Reduction: Reduction of triazoles can yield dihydrotriazoles.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Triazolium salts.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in labeling studies to track metabolic pathways and protein interactions.
Medicine: Utilized in the development of labeled drugs for pharmacokinetic studies.
Industry: Applied in the synthesis of labeled polymers and materials for advanced technological applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different nitrogen atom arrangement.
1,2,4-Triazole: Differently arranged nitrogen atoms compared to 1,2,3-triazole, leading to distinct chemical behavior.
Tetrazole: Contains four nitrogen atoms in the ring, offering different reactivity and applications.
Uniqueness
1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3 is unique due to its isotopic labeling, which provides distinct advantages in analytical techniques such as NMR and mass spectrometry. This labeling allows for more precise and detailed studies of chemical and biological processes, making it a valuable tool in various fields of research.
Properties
IUPAC Name |
(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-CVMUNTFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[15N][13CH]=[15N][15NH]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.031 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

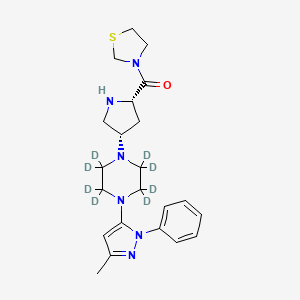

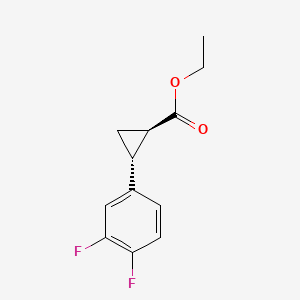
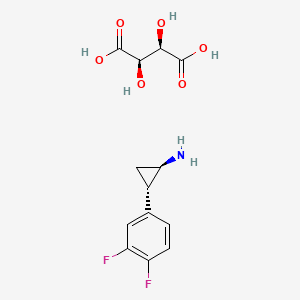
![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![tert-butyl (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591488.png)
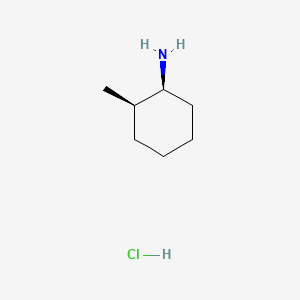
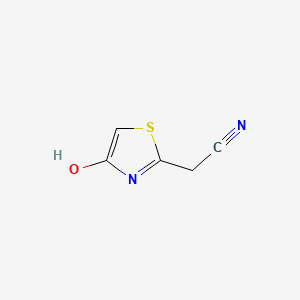
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)
